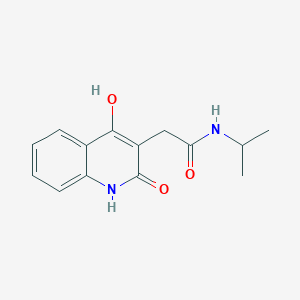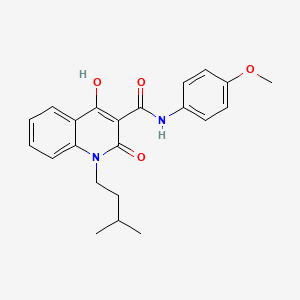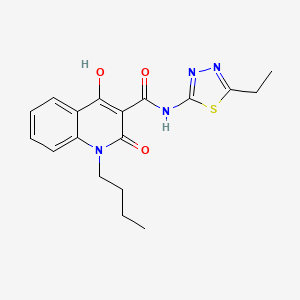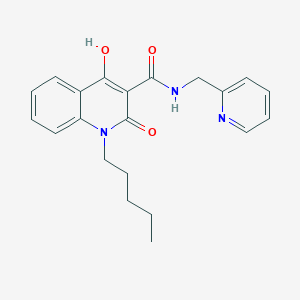
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide, also known as HODQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the inhibition of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial growth and replication. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide binds to these enzymes and prevents them from functioning properly, leading to bacterial cell death. In addition, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide in lab experiments is its broad-spectrum activity against various bacterial, fungal, and viral pathogens. It also exhibits low toxicity and is well-tolerated by cells and animals. However, the use of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide is limited by its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research and development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. One potential area of interest is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide-based drug delivery systems could enhance its efficacy and reduce its toxicity in vivo.
Synthesis Methods
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the reaction of 3-hydroxy-2-methyl-4(1H)-quinolone with N-isopropylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. The purity of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide can be improved by recrystallization or column chromatography.
Scientific Research Applications
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-12(17)7-10-13(18)9-5-3-4-6-11(9)16-14(10)19/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCDUZAWSRFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)

![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)





![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)